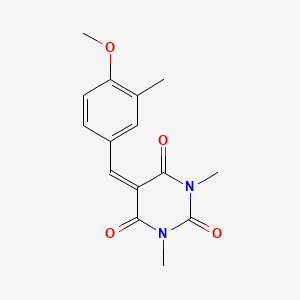
2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in the agricultural industry to control pests. It was first synthesized in 1966 and has been commercially available since the 1970s. Fenobucarb is known for its effectiveness against a wide range of insect pests, including aphids, caterpillars, and mites.
Mechanism of Action
Fenobucarb works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate causes a buildup of acetylcholine in the insect's nervous system, leading to paralysis and ultimately death.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a variety of biochemical and physiological effects on insects. Studies have shown that 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can disrupt the normal functioning of the insect's nervous system, leading to paralysis and death. In addition, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can also affect the insect's metabolism and reproductive system.
Advantages and Limitations for Lab Experiments
Fenobucarb has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. In addition, it has a wide range of insecticidal properties and can be used to control a variety of insect pests. However, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate also has some limitations. It can be toxic to non-target organisms, including humans, and can have negative effects on the environment.
Future Directions
There are several future directions for research on 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate on the environment, including its impact on soil and water quality. Finally, there is a need for further research into the mechanisms of action of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate and its potential use in combination with other insecticides.
Synthesis Methods
The synthesis of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate involves the reaction of 3,4-dichlorophenyl isocyanate with 3-fluorophenol in the presence of a base, such as sodium hydroxide. The resulting product is then treated with ethylene oxide to form the final compound.
Scientific Research Applications
Fenobucarb has been extensively studied in the scientific community for its insecticidal properties and potential use in pest control. Research has shown that 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate is effective against a wide range of insect pests and can be used in combination with other insecticides to increase its efficacy.
properties
IUPAC Name |
2-(3-fluorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO3/c16-13-5-4-11(9-14(13)17)19-15(20)22-7-6-21-12-3-1-2-10(18)8-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZIOMNCTIODKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4987555.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)
![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)

![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)